1-ethenyl-1H-pyrazole-5-carbaldehyde

Description

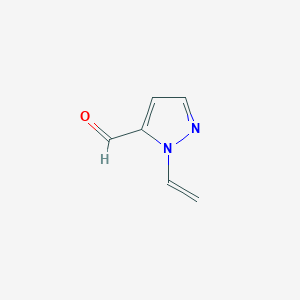

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-2-8-6(5-9)3-4-7-8/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXPRXUMAWPMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=CC=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 1 Ethenyl 1h Pyrazole 5 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 1-ethenyl-1H-pyrazole-5-carbaldehyde is a key site for chemical transformations, readily undergoing reactions typical of aromatic aldehydes. Its reactivity is influenced by the electron-withdrawing nature of the pyrazole (B372694) ring, which enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the aldehyde is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate that can then be protonated to yield the addition product.

This compound is expected to react with primary amines in a condensation reaction to form imines, also known as Schiff bases. This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. rdd.edu.iqmasterorganicchemistry.comlibretexts.org The reaction is often catalyzed by acid. masterorganicchemistry.com

Similarly, reaction with secondary amines would lead to the formation of enamines. The general mechanism for imine formation involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and elimination of water. libretexts.org While specific examples with this compound are not prevalent in the literature, the reaction of other pyrazole carbaldehydes with various amines to form imines is well-documented. rdd.edu.iq For instance, substituted pyrazole-1-carbaldehydes have been shown to react with aromatic anilines in the presence of sodium hydroxide (B78521) in ethanol (B145695) to yield the corresponding imines. rdd.edu.iq

Table 1: Representative Imine Formation Reactions with Pyrazole Aldehydes

| Pyrazole Aldehyde Reactant | Amine Reactant | Product | Reference |

| Substituted pyrazole-1-carbaldehyde | Substituted aromatic aniline | N-((1E)-1-(3,5-disubstituted phenyl-4,5-dihydro-1H-pyrazol-1-yl)methylidene) substituted aniline | rdd.edu.iq |

| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various primary and secondary amines | Corresponding imines/enamines | ineosopen.org |

This table presents examples of imine formation from related pyrazole aldehydes to illustrate the expected reactivity of this compound.

The Knoevenagel condensation is a characteristic reaction of aldehydes, involving their condensation with active methylene (B1212753) compounds in the presence of a basic catalyst. banglajol.infoekb.eg It is anticipated that this compound would readily undergo Knoevenagel condensation with compounds such as malononitrile (B47326), cyanoacetic esters, and barbituric acid. umich.eduresearchgate.net These reactions are valuable for the synthesis of more complex heterocyclic systems and functionalized alkenes. ekb.eg

The reaction is typically catalyzed by weak bases like piperidine (B6355638) or ammonium (B1175870) carbonate. researchgate.netresearchgate.net For example, the condensation of pyrazole aldehydes with malononitrile has been successfully carried out using ammonium carbonate in an aqueous ethanol medium. researchgate.net Microwave-assisted Knoevenagel condensations of pyrazole aromatic aldehydes with malononitrile using an ionic liquid catalyst have also been reported to give high yields. benthamdirect.com

Table 2: Examples of Knoevenagel Condensation with Pyrazole Aldehydes

| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Ammonium Carbonate | 2-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)malononitrile | researchgate.net |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Barbituric acid | Glacial Acetic Acid | 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | umich.edu |

| Pyrazole aromatic aldehydes | Malononitrile | [bmim]OH (ionic liquid) | Arylidene derivatives | benthamdirect.com |

This table showcases the versatility of pyrazole aldehydes in Knoevenagel condensations, suggesting a similar reactivity for this compound.

Oxidation and Reduction Pathways

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to the corresponding 1-ethenyl-1H-pyrazole-5-carboxylic acid can be achieved using a variety of oxidizing agents. Common reagents for the oxidation of aromatic aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4) and sodium hypochlorite (B82951) (NaClO). semanticscholar.orgresearchgate.net For instance, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been cleanly oxidized to the corresponding carboxylic acids in high yield using potassium permanganate in a water-pyridine medium. semanticscholar.org Highly efficient and mild protocols using Oxone as the oxidant have also been developed for this transformation. organic-chemistry.org

Reduction: The reduction of the aldehyde group to a primary alcohol, 1-ethenyl-1H-pyrazol-5-yl)methanol, can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed for the reduction of aldehydes to alcohols. For example, esters of 1-aryl-5-ferrocenyl-1H-pyrazole-3-carboxylic acids have been reduced to the corresponding alcohols using LiAlH4. umich.edu Subsequently, these alcohols can be oxidized to the corresponding aldehydes. umich.edu

Table 3: Oxidation and Reduction of Pyrazole Aldehydes

| Starting Material | Reagent(s) | Product | Transformation | Reference |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | KMnO4, water/pyridine | 3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acid | Oxidation | semanticscholar.org |

| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | PCC | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Oxidation | umich.edu |

| Ethyl 1-aryl-5-ferrocenyl-1H-pyrazole-3-carboxylate | LiAlH4 | (1-Aryl-5-ferrocenyl-1H-pyrazol-3-yl)methanol | Reduction | umich.edu |

This table provides examples of oxidation and reduction reactions involving the aldehyde or alcohol functionality on a pyrazole ring, which are analogous to the expected reactivity of this compound.

Aldol and Related Condensations

While less common for aromatic aldehydes which lack α-hydrogens and thus cannot self-condense in a typical Aldol reaction, this compound can act as the electrophilic partner in crossed Aldol or Claisen-Schmidt condensations with enolizable ketones or aldehydes. For instance, the Claisen-Schmidt condensation of 4-amino acetophenone (B1666503) with thiophene-2-carboxaldehyde in the presence of a base leads to the formation of a chalcone (B49325) (an α,β-unsaturated ketone). researchgate.net A similar reaction with this compound and an appropriate ketone would be expected to yield a pyrazolyl-substituted chalcone-like compound.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the nature and position of its substituents.

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

A common EAS reaction is the Vilsmeier-Haack reaction, which is used to introduce a formyl group at the C-4 position of the pyrazole ring. nih.govsemanticscholar.org The fact that many pyrazole-4-carbaldehydes are synthesized this way underscores the inherent reactivity of the C-4 position towards electrophiles. nih.gov In the case of this compound, any further EAS reaction would be expected to be challenging due to the deactivating effect of the C-5 aldehyde, but if successful, would likely occur at the C-4 position.

| Pyrazole Substrate | Reagents | Reaction Type | Product | Reference |

| 1,3-Disubstituted Pyrazole | POCl₃, DMF | Vilsmeier-Haack | 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde | nih.gov |

| Hydrazone Derivatives | POCl₃, DMF | Vilsmeier-Haack | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | encyclopedia.pub |

| 1-Vinylpyrazole | Br₂ in CCl₄ | Bromination | 4-Bromo-1-vinylpyrazole (among other products) | nih.gov |

This table provides examples of electrophilic aromatic substitution on the pyrazole ring.

Nucleophilic Attack on the Pyrazole Ring

Nucleophilic attack on an unsubstituted pyrazole ring is generally difficult due to its electron-rich aromatic nature. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic substitution, particularly if a good leaving group is present at an adjacent position. researchgate.net

While this compound does not possess a conventional leaving group, the principle of activation by the electron-withdrawing carbaldehyde group is relevant. For example, in related systems, a formyl group can activate a neighboring chloro-substituent for nucleophilic displacement. Another relevant reaction is the regioselective bromine-lithium exchange at the C-5 position of 3,4,5-tribromo-1-vinylpyrazole, which generates a nucleophilic pyrazolyl anion that can then react with electrophiles. nih.gov This demonstrates that the C-5 position can be made reactive towards nucleophilic-type transformations under specific conditions.

Ring-Opening and Rearrangement Pathways

While the pyrazole ring is an aromatic heterocycle and thus generally stable, under specific conditions such as photochemical irradiation or in the presence of high-energy reagents, ring-opening and rearrangement reactions can be induced. Research on closely related vinyl-substituted diazo compounds and fused pyrazole systems provides insight into potential transformation pathways for this compound.

Photochemical induction is a key method for initiating such transformations. For instance, vinyldiazo compounds, which share structural similarities with the vinylpyrazole system, are known to undergo photochemical reactions that lead to cyclopropenes via dinitrogen extrusion, a process that contrasts with their thermal reactions which typically yield pyrazoles. nih.govresearchgate.net This suggests that irradiation of this compound could potentially lead to highly strained intermediates that could subsequently rearrange.

Furthermore, studies on fused pyrazolo[1,2-a]pyrazolone systems have demonstrated that visible light can induce C–N bond cleavage, initiating a ring-opening process. mdpi.com This process can be followed by intramolecular hydrogen atom transfer, leading to the formation of new functional groups. mdpi.com While this compound is not a fused bicyclic system, the principles of photoinduced bond cleavage could potentially be applied to initiate a ring-opening cascade, especially if the pyrazole ring is pre-functionalized to increase its photosensitivity.

Thermal rearrangements are also a possibility. For example, β-aryl/alkyl vinyl diazocarbonyl compounds thermally form 3H-pyrazoles which then transform into 1H-pyrazoles through a 1,5-H transfer. nih.gov Although this compound is already a stable 1H-pyrazole, this highlights the potential for rearrangements in related systems under thermal stress.

Detailed research findings on the specific ring-opening and rearrangement pathways of this compound are not extensively documented, indicating a promising area for future investigation. The following table summarizes potential pathways based on the reactivity of analogous structures.

| Reaction Type | Conditions | Potential Intermediate/Product | Basis of Postulation |

| Photochemical Ring Cleavage | UV/Visible Light Irradiation | Open-chain unsaturated nitrile or imine | Analogy with photoinduced C-N bond cleavage in pyrazolo[1,2-a]pyrazolones. mdpi.com |

| Rearrangement via Strained Intermediate | Photolysis | Cyclopropene-like intermediate followed by rearrangement | Analogy with photochemical reactions of vinyldiazo compounds. nih.govresearchgate.net |

Cascade and Multicomponent Reactions Involving this compound

The presence of both an aldehyde and a vinyl group makes this compound an excellent substrate for cascade (or domino) and multicomponent reactions (MCRs). These reactions are highly efficient synthetic strategies that allow for the construction of complex molecular architectures in a single step, adhering to the principles of pot, atom, and step economy (PASE). nih.gov

The aldehyde functionality at the C-5 position of the pyrazole ring is a key handle for initiating a variety of MCRs. Pyrazole C-3/C-5 carbaldehydes are recognized as valuable building blocks in organic synthesis for creating more complex and bioactive molecules. researchgate.net They can participate in reactions that lead to the formation of diverse heterocyclic skeletons. researchgate.net

For example, the aldehyde group can readily undergo condensation with various nucleophiles to form imines or participate in Knoevenagel-type condensations. These initial steps can be followed by intramolecular or intermolecular reactions involving the ethenyl group or other components in the reaction mixture, leading to the rapid assembly of complex structures.

One potential cascade reaction could involve an initial reaction at the aldehyde, followed by a cycloaddition involving the vinyl group. Vinylpyrazoles are known to participate in Diels-Alder cycloadditions, although they can be reluctant to react as dienes due to the loss of aromaticity in the pyrazole ring. nih.govelectronicsandbooks.com However, the vinyl group itself can act as a dienophile. A multicomponent reaction could be designed where an initial condensation at the aldehyde forms a diene, which then undergoes an intramolecular Diels-Alder reaction with the vinyl group of the same molecule.

Several established MCRs for the synthesis of pyrazole-containing scaffolds can be adapted to use this compound as a key component. For instance, MCRs are widely used for the synthesis of pyrano[2,3-c]pyrazoles. nih.govnih.gov In a typical four-component reaction, an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) are used. nih.gov By replacing the simple aldehyde with this compound, novel and highly functionalized pyrano[2,3-c]pyrazole derivatives bearing a vinylpyrazole substituent could be synthesized.

The following table outlines some potential multicomponent reactions involving this compound, based on established MCRs for other pyrazole aldehydes.

| Reaction Name/Type | Other Components | Potential Product Scaffold | Key Reactive Site on Substrate |

| Hantzsch-type reaction | β-ketoester, ammonia (B1221849)/amine, oxidizing agent | Dihydropyridine fused to pyrazole | Aldehyde group |

| Ugi four-component reaction | Amine, isocyanide, carboxylic acid | α-acylamino amide with pyrazole-vinyl substituent | Aldehyde group |

| Biginelli-type reaction | β-dicarbonyl compound, urea/thiourea | Dihydropyrimidinone with pyrazole-vinyl substituent | Aldehyde group |

| Synthesis of Pyrano[2,3-c]pyrazoles | Malononitrile, active methylene compound (e.g., ethyl acetoacetate), hydrazine | Pyrano[2,3-c]pyrazole core with a 1-ethenyl-1H-pyrazolyl substituent | Aldehyde group |

Derivatives and Analogues: Design and Synthesis Strategies

Pyrazole-Fused Heterocyclic Systems

The pyrazole-5-carbaldehyde moiety is a key precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the aldehyde group with a difunctional nucleophile, leading to the formation of a new ring fused to the pyrazole (B372694) core.

Pyrazolopyridines and Pyrazolopyrimidinones

The synthesis of pyrazolopyridines from pyrazole-5-carbaldehydes can be achieved through reactions with compounds containing an active methylene (B1212753) group adjacent to a nitrile or another electron-withdrawing group, in the presence of a suitable nitrogen source like ammonia (B1221849) or its derivatives. For instance, a Knoevenagel condensation of 1-ethenyl-1H-pyrazole-5-carbaldehyde with a malononitrile (B47326) derivative, followed by intramolecular cyclization and aromatization, can yield a substituted pyrazolo[3,4-b]pyridine. While many syntheses of pyrazolopyridines start from 5-aminopyrazoles, the aldehyde at the C5 position provides an alternative route. semanticscholar.orgresearchgate.netbeilstein-journals.orgnih.gov

Pyrazolopyrimidinones can be synthesized from pyrazole precursors, often involving a 5-aminopyrazole reacting with a β-ketoester or a similar 1,3-dielectrophilic species. dntb.gov.uanih.govchim.it Starting from this compound, a multi-step synthesis could be envisioned. This might involve the conversion of the aldehyde to an amino group or a derivative that can then participate in a cyclization reaction to form the pyrimidinone ring. For example, the aldehyde could be converted to an oxime, followed by reduction to an amine, which could then react with an appropriate carbonyl compound to form the fused pyrimidinone.

Pyranopyrazoles

Pyranopyrazoles are commonly synthesized via multi-component reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.govnih.govresearchgate.neteurekaselect.com In the context of this compound, it can serve as the aldehyde component in a four-component reaction with malononitrile, a hydrazine (B178648) (to form the pyrazole ring in situ if not pre-formed), and a β-ketoester like ethyl acetoacetate.

The general mechanism for this reaction involves an initial Knoevenagel condensation between the pyrazole-5-carbaldehyde and malononitrile to form a dicyanoalkene intermediate. This is followed by a Michael addition of the enolate derived from the β-ketoester to the dicyanoalkene. Subsequent cyclization and tautomerization steps lead to the formation of the highly substituted pyranopyrazole ring system. The reaction is often catalyzed by a base and can be performed under environmentally friendly conditions, such as in water or under microwave irradiation. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product |

| This compound | Malononitrile | Hydrazine Hydrate | Ethyl Acetoacetate | Substituted Pyranopyrazole |

Other Annulated Pyrazole Scaffolds

The reactivity of the pyrazole-5-carbaldehyde allows for the synthesis of a variety of other annulated (fused) pyrazole scaffolds. The specific heterocyclic system formed depends on the nature of the reacting partner. For example, reaction with a compound containing both an active methylene group and a nucleophilic heteroatom can lead to different fused systems.

A review of the synthesis of fused heterocyclic systems from pyrazole-4-carbaldehydes provides a basis for predicting the types of annulated systems that could be derived from the 5-carbaldehyde isomer. semanticscholar.orgresearchgate.net For instance, condensation with a cyclic ketone in the presence of a base could lead to the formation of a pyrazolo-fused carbocyclic system through an aldol-type reaction followed by dehydration. Similarly, reactions with other bifunctional nucleophiles could yield pyrazolo-fused systems containing oxazine, thiazine, or diazepine (B8756704) rings.

Functionalization at Peripheral Positions of the Pyrazole Ring

The this compound molecule offers several sites for selective functionalization: the N1-vinyl group, the C5-aldehyde group, and the C3 and C4 positions of the pyrazole ring.

The N1-vinyl group is susceptible to various transformations. It can undergo polymerization to form pyrazole-containing polymers. It can also participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as a dienophile. nih.govresearchgate.net Furthermore, the vinyl group can be a target for C-H activation reactions, allowing for the introduction of various substituents. mdpi.com The vinyl group can also be removed under mild oxidation conditions, for example, using potassium permanganate (B83412), which can be useful if the vinyl group is used as a protecting group. researchgate.net

The C5-aldehyde group is a versatile functional handle. It can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into a variety of other functional groups. It readily undergoes condensation reactions with amines to form Schiff bases (see section 4.4) and can participate in Wittig-type reactions to form alkenes.

Functionalization at the C3 and C4 positions of the pyrazole ring is also possible, although it may require specific reaction conditions to achieve regioselectivity, especially in the presence of the reactive vinyl and aldehyde groups. Electrophilic substitution reactions on the pyrazole ring are generally difficult due to the electron-withdrawing nature of the two nitrogen atoms.

Substitution Pattern Effects on Reactivity and Structure

The substitution pattern of the pyrazole ring significantly influences its electronic properties, and consequently, its reactivity and structure. In this compound, the pyrazole ring is substituted with an electron-donating vinyl group at the N1 position and an electron-withdrawing carbaldehyde group at the C5 position.

The N1-vinyl group, through its π-system, can donate electron density into the pyrazole ring, which can influence the regioselectivity of electrophilic attack, should such a reaction be forced. Spectroscopic studies on 1-vinylpyrazoles have shown that substituents on the pyrazole ring affect the conformation of the vinyl group. nih.govresearchgate.net

Development of Pyrazole-Carbaldehyde Schiff Bases and Their Complexes

Schiff bases, or imines, are a class of compounds that are readily synthesized by the condensation of a primary amine with an aldehyde or a ketone. isca.meuobaghdad.edu.iqekb.egekb.egjocpr.com The aldehyde group of this compound is highly reactive towards primary amines, leading to the formation of pyrazole-based Schiff bases. These reactions are typically carried out in an alcoholic solvent and may be catalyzed by a small amount of acid.

The resulting Schiff bases are often crystalline solids with well-defined melting points. They are characterized by the presence of an azomethine (-C=N-) group, which can be identified by spectroscopic techniques such as IR and NMR spectroscopy. ekb.eg

| Aldehyde | Amine | Product (Schiff Base) |

| This compound | Aniline | N-((1-ethenyl-1H-pyrazol-5-yl)methylene)aniline |

| This compound | Ethylenediamine | N,N'-bis((1-ethenyl-1H-pyrazol-5-yl)methylene)ethane-1,2-diamine |

Pyrazole-based Schiff bases are excellent ligands for a variety of metal ions. The nitrogen atom of the azomethine group and one of the nitrogen atoms of the pyrazole ring can coordinate to a metal center, forming stable chelate complexes. isca.meniscair.res.innih.govnih.gov The coordination chemistry of these ligands has been extensively studied, and a wide range of complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) have been prepared and characterized. uobaghdad.edu.iqniscair.res.in

The geometry of the resulting metal complexes depends on the nature of the metal ion, the stoichiometry of the reaction, and the specific structure of the Schiff base ligand. Common geometries include square planar, tetrahedral, and octahedral. These metal complexes often exhibit interesting magnetic and electronic properties and have been investigated for their potential applications in catalysis and materials science. niscair.res.innih.gov

Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy would be used to identify the key functional groups present in the molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands:

A strong, sharp peak around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde.

Medium to weak bands in the 1500-1600 cm⁻¹ region for the C=N and C=C stretching vibrations of the pyrazole (B372694) ring.

Bands around 1620-1650 cm⁻¹ for the C=C stretching of the ethenyl group.

C-H stretching vibrations for the aromatic and vinylic protons would appear above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds, which often give strong Raman signals.

Table 2: Expected FT-IR Absorption Bands for 1-ethenyl-1H-pyrazole-5-carbaldehyde This data is illustrative and not based on experimental results.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (aldehyde) | ~1690 | Strong |

| C=N (pyrazole) | ~1550 | Medium |

| C=C (pyrazole) | ~1500 | Medium |

| C=C (ethenyl) | ~1630 | Medium-Weak |

| C-H (aromatic/vinylic) | >3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass of the molecular ion, allowing for the determination of the elemental composition (C₆H₆N₂O).

Fragmentation Pattern: The fragmentation pattern would likely show characteristic losses, such as the loss of the formyl group (-CHO), and fragmentation of the ethenyl substituent, which would further support the proposed structure.

High-Resolution X-ray Crystallography for Solid-State Structural Confirmation

If a suitable single crystal of "this compound" could be grown, X-ray crystallography would provide the definitive proof of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and information about the planarity of the pyrazole ring and the conformation of the ethenyl and carbaldehyde substituents. It would also reveal details about the intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.

In-depth Structural Analysis of this compound Remains Elusive Due to Lack of Published Data

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the structural and spectroscopic characterization of the chemical compound this compound. Despite its potential relevance in synthetic chemistry, detailed experimental or computational data regarding its molecular geometry and crystal structure is not publicly available at this time.

Consequently, a detailed discussion on the specific bond lengths, bond angles, dihedral angles, and intermolecular interactions of this compound cannot be provided. Such an analysis is critically dependent on crystallographic studies, typically involving X-ray diffraction, or sophisticated computational modeling, neither of which appears to have been published for this specific molecule.

While research exists for a variety of other pyrazole derivatives, including those with carbaldehyde substituents, direct extrapolation of that data to the 1-ethenyl substituted compound would be scientifically unsound. The presence of the ethenyl (vinyl) group at the 1-position of the pyrazole ring is expected to have a distinct influence on the electronic and steric properties of the molecule, thereby affecting its conformation and potential for intermolecular interactions in the solid state.

Without access to a crystallographic information file (CIF) or a detailed computational study, any presentation of bond lengths, angles, or crystal packing would be purely speculative. The scientific community awaits further research to elucidate the precise three-dimensional structure and spectroscopic properties of this compound.

Computational and Theoretical Studies of 1 Ethenyl 1h Pyrazole 5 Carbaldehyde Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting molecular structure, stability, and reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in the computational study of 1-ethenyl-1H-pyrazole-5-carbaldehyde would be to determine its most stable three-dimensional structure. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For a molecule with flexible groups like the ethenyl (vinyl) and carbaldehyde (aldehyde) substituents, conformational analysis is essential. This would involve rotating these groups relative to the pyrazole (B372694) ring to identify all possible stable conformers and determine their relative energies. The results of such a study would typically be presented in a table listing the dihedral angles and corresponding energies of each conformer.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Understanding the electronic structure is key to predicting a molecule's chemical behavior. Molecular orbital (MO) theory provides insights into how electrons are distributed within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A hypothetical data table for this compound would list the energies of the HOMO, LUMO, and the HOMO-LUMO gap, typically calculated in electron volts (eV).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution and bonding interactions within a molecule. It provides a detailed picture of the Lewis-like chemical bonding structure, including lone pairs and the delocalization of electron density. For this compound, NBO analysis would quantify the charges on each atom, providing insight into potential sites for nucleophilic or electrophilic attack. It would also detail the nature of the bonds (e.g., sigma and pi bonds) and any hyperconjugative interactions that contribute to the molecule's stability. The findings would be summarized in a table of natural atomic charges and key orbital interactions.

Reaction Mechanism Investigations

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions, providing information that is often difficult to obtain experimentally.

Transition State Analysis for Key Transformations

To understand how this compound participates in chemical reactions, researchers would perform transition state analysis. This involves locating the high-energy structures (transition states) that connect reactants to products. By analyzing the geometry and vibrational frequencies of these transition states, the feasibility of a proposed reaction mechanism can be assessed. For example, the mechanism of cycloaddition reactions involving the ethenyl group or nucleophilic addition to the carbaldehyde group could be investigated.

Energetic Profiles of Reaction Pathways

Once the reactants, transition states, and products of a reaction have been identified, an energetic profile of the reaction pathway can be constructed. This profile, often depicted as a reaction coordinate diagram, shows the relative energies of all species involved in the reaction. The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. By comparing the energetic profiles of different possible reaction pathways, the most likely mechanism can be determined.

Tautomerism and Isomerism Studies

The structure of this compound allows for the possibility of different tautomeric and isomeric forms. Tautomerism in pyrazole derivatives is a well-documented field of study, often involving the migration of a proton. researchgate.netclockss.org For pyrazoles, this can lead to different N-H and C-H forms, as well as keto-enol tautomerism in related pyrazolone (B3327878) systems. researchgate.netmdpi.com

Table 1: Illustrative Relative Energies of Potential Isomers of a Substituted Pyrazole System

| Isomer/Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

| This compound | DFT/B3LYP/6-311G(d,p) | 0.00 |

| 3-Ethenyl-1H-pyrazole-5-carbaldehyde | DFT/B3LYP/6-311G(d,p) | 2.54 |

| 1-Ethenyl-1H-pyrazole-4-carbaldehyde | DFT/B3LYP/6-311G(d,p) | 5.12 |

Note: This table is illustrative and presents hypothetical data based on typical computational results for pyrazole derivatives to demonstrate the type of information generated from such studies.

Spectroscopic Property Predictions and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures and understand electronic transitions. nih.govnih.gov

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies corresponding to the different functional groups in this compound. nih.gov For instance, the characteristic stretching frequencies for the aldehyde C=O group, the C=C bond of the ethenyl group, and the C=N and N-N bonds within the pyrazole ring can be calculated. These theoretical spectra are invaluable for assigning peaks in experimentally obtained FT-IR spectra. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org These predicted shifts for the protons and carbons on the pyrazole ring, the ethenyl group, and the carbaldehyde group can be directly compared to experimental NMR data, aiding in the structural elucidation of the molecule. nih.govnih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov This information helps in understanding the electronic structure and the nature of the chromophores within the molecule.

Table 2: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (DFT) | Hypothetical Experimental Value |

| FT-IR (cm⁻¹) | ||

| C=O Stretch | 1685 | 1690 |

| C=C (vinyl) Stretch | 1640 | 1645 |

| ¹H NMR (ppm) | ||

| Aldehyde H | 9.85 | 9.90 |

| Vinyl Hα | 7.20 | 7.25 |

| UV-Vis λmax (nm) | 275 | 280 |

Note: This table presents hypothetical data to illustrate the validation process between theoretical predictions and experimental results.

Exploration of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, donor-acceptor groups, and high charge transfer characteristics are often investigated for their non-linear optical (NLO) properties. researchgate.netnih.gov These materials have potential applications in photonics and optoelectronics. researchgate.netdu.ac.ir The presence of the π-rich pyrazole ring, the conjugated ethenyl group, and the electron-withdrawing carbaldehyde group in this compound suggests it could exhibit NLO behavior.

Computational methods are essential for predicting the NLO response of molecules. researchgate.net Key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) can be calculated using DFT. nih.govresearchgate.net A large value for the first-order hyperpolarizability is a primary indicator of a significant second-order NLO response. nih.gov

Studies on various pyrazole derivatives have shown that their NLO properties can be tuned by modifying substituents. researchgate.netresearchgate.net Theoretical calculations allow for the systematic investigation of how different donor and acceptor groups attached to the pyrazole framework can enhance the NLO response. researchgate.net The intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule, facilitated by the π-conjugated system, is a key factor governing the magnitude of the hyperpolarizability. nih.gov

Table 3: Calculated Non-Linear Optical Properties of Pyrazole Derivatives

| Compound | Method | Dipole Moment (μ, Debye) | Polarizability (α, esu) | First Hyperpolarizability (β, esu) |

| Pyrazole Derivative A | B3LYP/6-311++G(d,p) | 8.5 | 3.5 x 10⁻²³ | 7.2 x 10⁻³⁰ |

| Pyrazole Derivative B | CAM-B3LYP/6-311++G(d,p) | 9.2 | 4.1 x 10⁻²³ | 9.8 x 10⁻³⁰ |

| This compound (Hypothetical) | M06-2X/6-31G(2d) | 4.5 | 2.8 x 10⁻²³ | 5.1 x 10⁻³⁰ |

Note: This table includes illustrative data for representative pyrazole derivatives and a hypothetical entry for the target compound to demonstrate the scope of NLO computational studies.

Advanced Applications in Chemical Research

Role in Materials Science Research

The presence of a vinyl group suggests that 1-ethenyl-1H-pyrazole-5-carbaldehyde could serve as a monomer in the synthesis of functional polymers. However, its specific applications in materials science are not yet explored in published research. A constitutional isomer, 1-vinyl-1H-pyrazole-4-carbaldehyde, is noted for its utility in producing specialty polymers, coatings, and adhesives, highlighting the potential of this class of compounds. chemimpex.com The vinyl group's capacity for polymerization and cross-linking is a key feature for these applications. chemimpex.com

No studies have been found that detail the polymerization or copolymerization of this compound to create functional polymers. The general class of vinylpyrazoles can undergo polymerization, often initiated by azo compounds, to yield high molecular weight polymers. nih.gov However, specific research into the polymerization of this particular carbaldehyde-substituted vinylpyrazole and the properties of the resulting polymers is not available.

There is no documented use of this compound in the formulation of advanced coatings or adhesives. While its isomer, 1-vinyl-1H-pyrazole-4-carbaldehyde, is suggested to be valuable in this area due to its potential to enhance thermal stability and chemical resistance, no such findings have been reported for the 5-carbaldehyde isomer. chemimpex.com

The potential of pyrazole (B372694) derivatives in optoelectronic applications is an area of active research. researchgate.net However, there are no specific studies that report the use of this compound as a component in optoelectronic materials. Research into related pyrazole-containing molecules suggests that they can be tailored for applications such as organic light-emitting diodes (OLEDs), but the specific contributions of the 1-ethenyl-5-carbaldehyde substitution pattern have not been investigated. researchgate.net

Applications in Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound makes it an excellent candidate for the construction of ordered supramolecular structures through self-assembly. This process relies on specific, non-covalent interactions between molecules to form larger, well-defined aggregates. The pyrazole moiety is a well-known building block in supramolecular chemistry, capable of forming predictable hydrogen-bonded patterns such as dimers, trimers, and catemers (chain-like structures). researchgate.netnih.gov

The primary interactions governing the self-assembly of this molecule include:

Hydrogen Bonding: The N-H group of the pyrazole ring is a hydrogen bond donor, while the sp2-hybridized nitrogen atom at position 2 is a strong hydrogen bond acceptor. This donor-acceptor pairing is a robust and directional interaction that drives the formation of supramolecular motifs. nih.gov

Dipole-Dipole and C-H···O/N Interactions: The carbaldehyde group introduces a strong dipole and an additional hydrogen bond acceptor site (the carbonyl oxygen). This allows for weaker, yet significant, interactions with C-H bonds from neighboring molecules, further stabilizing the crystal packing. mdpi.comresearchgate.net

The interplay of these forces allows this compound to potentially form one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov The ethenyl group provides an additional, crucial functionality. It can act as a reactive site for post-assembly modification, such as polymerization, which could covalently "lock" the supramolecular structure, enhancing its stability and creating novel materials. The reactivity of vinyl groups on pyrazole rings is known to include cycloaddition reactions, which could also be exploited to link assemblies. nih.gov

The predictable self-association patterns of pyrazole derivatives, governed by the nature and position of substituents, allow for the rational design of crystal structures and materials with desired topologies. nih.govmdpi.com

Table 1: Potential Non-Covalent Interactions and Supramolecular Motifs for this compound

| Interacting Groups | Type of Interaction | Potential Supramolecular Motif | Reference |

| Pyrazole N-H and Pyrazole N2 | Hydrogen Bonding (N-H···N) | Dimers, Trimers, Catemers (Chains) | researchgate.netnih.gov |

| Aldehyde C=O and C-H groups | Hydrogen Bonding (C-H···O) | Inter-chain/sheet linking | mdpi.comresearchgate.net |

| Pyrazole Rings | π–π Stacking | Layered Structures | mdpi.comconicet.gov.ar |

| Ethenyl Group | Post-Assembly Polymerization | Covalently-linked networks | nih.gov |

Contribution to Ligand Design for Catalytic Systems

Pyrazole derivatives are highly valued as ligands in coordination chemistry and homogeneous catalysis due to their strong σ-donating properties and the versatility of the pyrazole ring. nih.govrsc.org this compound is a particularly promising ligand due to its multifunctional nature, which combines a robust chelating site with a reactive anchor for immobilization.

The key features of this compound in ligand design are:

Bidentate N,O-Chelation: The nitrogen atom at position 2 of the pyrazole ring and the oxygen atom of the adjacent carbaldehyde group can coordinate to a single metal center. This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry. This chelation enhances the stability of the resulting metal complex compared to monodentate ligands.

Tunable Electronic Properties: The pyrazole ring is an electron-rich heterocycle that can effectively stabilize metal centers in various oxidation states. The electronic environment of the metal, and thus its catalytic activity, can be influenced by the ligand's structure.

Immobilization Capability: The ethenyl (vinyl) group is the most significant feature for advanced catalytic applications. It provides a functional handle for the covalent attachment of the metal complex to a solid support, such as a polymer resin. ontosight.ai This process, known as heterogenization or immobilization, converts a homogeneous catalyst into a heterogeneous one. The benefits are substantial:

Easy Separation: The catalyst can be easily filtered off from the reaction mixture, simplifying product purification.

Recyclability: The immobilized catalyst can be recovered and reused for multiple reaction cycles, reducing costs and waste.

Reduced Metal Leaching: Covalent bonding minimizes the leaching of the toxic or expensive metal into the product.

Complexes derived from pyrazole-based ligands have demonstrated catalytic activity in a wide range of organic transformations, including oxidation, hydrogenation, and cross-coupling reactions. research-nexus.netnih.govrsc.org For example, copper complexes with pyrazole ligands are effective in oxidation reactions, while ruthenium complexes are used in hydrogenation. research-nexus.netrsc.org By coordinating with appropriate metals, catalysts based on this compound could be designed for similar transformations, with the added advantage of being recyclable.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound Ligand

| Metal Center | Potential Catalytic Application | Role of Pyrazole-Carbaldehyde | Role of Ethenyl Group | Reference |

| Copper (Cu) | Oxidation of alcohols and phenols | Stabilizes Cu(I)/Cu(II) oxidation states through N,O-chelation | Allows for immobilization on a polymer support, enabling catalyst recycling | research-nexus.net |

| Ruthenium (Ru) | Transfer Hydrogenation of Ketones | Forms a stable, active Ru(II) complex; pyrazole influences electronic properties | Covalent attachment to a solid phase for continuous flow or batch reuse | rsc.org |

| Cobalt (Co) | Peroxidative Oxidation of Alkanes | Creates a stable coordination environment for the Co(II)/Co(III) catalytic cycle | Anchors the active complex, preventing catalyst decomposition and facilitating reuse | nih.gov |

| Palladium (Pd) | C-C Cross-Coupling Reactions (e.g., Suzuki, Heck) | Provides a robust coordination sphere for the Pd(0)/Pd(II) cycle | Enables creation of a recyclable, heterogeneous palladium catalyst | nih.govrsc.org |

Future Research Directions and Concluding Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of 1-ethenyl-1H-pyrazole-5-carbaldehyde will likely focus on green and sustainable methodologies. thieme-connect.com Current synthetic approaches to related pyrazole (B372694) carbaldehydes often rely on the Vilsmeier-Haack reaction, which, while effective, utilizes reagents like phosphorus oxychloride and dimethylformamide (DMF). ijpcbs.comnih.govmdpi.com Future research should aim to develop more environmentally benign formylation techniques.

Key areas for development include:

Catalyst-Free and Solvent-Free Reactions: Exploring multicomponent reactions (MCRs) under solvent-free conditions or in green solvents like water or ethanol (B145695) can significantly improve the environmental footprint. thieme-connect.comnih.govnih.gov Techniques such as microwave irradiation and ultrasonic assistance have already shown promise in accelerating the synthesis of related pyrazole derivatives, offering advantages like reduced reaction times and higher yields. nih.govgsconlinepress.com

Atom-Economical Approaches: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This could involve novel cyclization strategies that avoid the use of protecting groups or stoichiometric reagents. organic-chemistry.org

Alternative Vinylation Methods: While methods like the dehydrochlorination of 1-(2-chloroethyl)pyrazoles are established for creating the N-vinyl group, future work could explore more direct, metal-free approaches. researchgate.netmdpi.com For instance, base-promoted reactions of vinyl sulfonium (B1226848) salts with diazo compounds present a modern, regioselective route to N-vinyl pyrazoles that could be adapted for this system. acs.orgnih.gov

A comparative table of potential sustainable synthetic strategies is presented below.

| Synthetic Strategy | Advantages | Potential Challenges |

| Microwave-Assisted MCRs | Rapid reaction times, high yields, reduced solvent usage. nih.gov | Optimization of reaction conditions for specific substrates. |

| Ultrasound-Assisted Synthesis | Catalyst-free potential, use of green solvents (e.g., water). nih.gov | Scalability of the reaction. |

| Metal-Free N-Vinylation | Avoids transition metal catalysts, mild reaction conditions. acs.org | Availability of starting materials (e.g., vinyl sulfonium salts). |

| Photocatalyzed Reactions | Uses light as a green energy source, enables novel transformations. organic-chemistry.org | Requires specialized equipment and photosensitive substrates. |

Exploration of Novel Reactivity Patterns of the Ethenyl and Carbaldehyde Moieties

The dual functionality of this compound offers a rich landscape for exploring novel chemical transformations. The interplay between the electron-withdrawing carbaldehyde group and the polymerizable ethenyl group, mediated by the aromatic pyrazole ring, is a key area for investigation.

Future research should focus on:

Selective Transformations: Developing protocols for the selective reaction of one functional group while the other remains intact is crucial for its use as a versatile building block. This would enable the synthesis of complex molecules in a controlled, stepwise manner.

Polymerization and Copolymerization: The ethenyl group is amenable to free-radical polymerization. nih.gov Research into the homopolymerization of this compound and its copolymerization with other monomers could lead to novel functional polymers. researchgate.net The pendant carbaldehyde groups on the resulting polymer backbone would be available for post-polymerization modification, creating materials with tailored properties for applications such as sensors or functional coatings.

Domino and Tandem Reactions: The proximity and electronic communication between the two functional groups could be exploited in domino or tandem reactions, where a single synthetic operation generates significant molecular complexity. For example, a reaction initiated at the aldehyde could trigger a subsequent cyclization involving the ethenyl group.

Cycloaddition Reactions: The ethenyl group can act as a dienophile in Diels-Alder reactions, although its reactivity may be influenced by the pyrazole ring and the C5-substituent. nih.gov Investigating its participation in various cycloadditions would open pathways to novel fused heterocyclic systems.

Advanced Computational Modeling for Predictive Design

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules, thereby accelerating the discovery of new materials and therapeutic agents. eurasianjournals.com For this compound, advanced computational modeling can provide invaluable insights.

Future directions in this area include:

DFT (Density Functional Theory) Calculations: DFT studies can elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govmdpi.com This can help predict the most reactive sites for electrophilic or nucleophilic attack, understand the regioselectivity of reactions, and rationalize experimental observations. nih.gov

Molecular Docking and Dynamics Simulations: In the context of drug discovery, molecular docking can predict the binding affinity and orientation of the molecule within the active site of a biological target, such as an enzyme or receptor. researchgate.netresearchgate.net Molecular dynamics simulations can further explore the dynamic behavior and stability of the ligand-protein complex. eurasianjournals.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico ADMET profiling is essential in early-stage drug development to identify potential liabilities. mdpi.comresearchgate.netnih.gov Computational models can predict properties like solubility, membrane permeability, and potential toxicity, helping to prioritize derivatives with favorable drug-like characteristics.

Polymer Property Prediction: For materials science applications, computational modeling can be used to predict the properties of polymers derived from this monomer, such as their thermal stability, mechanical strength, and electronic properties.

Integration of this compound into Emerging Fields of Chemical Science

The unique structure of this compound makes it a prime candidate for application in several cutting-edge areas of chemical science.

Promising areas for integration include:

Medicinal Chemistry and Drug Discovery: Pyrazole derivatives are known to exhibit a wide range of biological activities, and many FDA-approved drugs contain this scaffold. nih.govnih.gov The carbaldehyde group serves as a synthetic handle to build more complex molecules, such as Schiff bases, hydrazones, or other heterocyclic systems, which can be screened for various therapeutic activities, including anticancer and anti-inflammatory properties. nih.govdntb.gov.ua

Materials Science: As mentioned, the ethenyl group allows for its use as a monomer in the synthesis of functional polymers. researchgate.net These polymers, bearing reactive aldehyde groups, could be used to create cross-linked materials, hydrogels, or surfaces that can immobilize biomolecules or catalysts.

Supramolecular Chemistry: The pyrazole ring, with its distinct hydrogen bond donor and acceptor sites, can participate in the formation of ordered supramolecular assemblies. ias.ac.in The ethenyl and carbaldehyde groups provide additional sites for non-covalent interactions or for covalent capture of assembled structures, leading to the development of novel functional materials and molecular devices.

Q & A

Q. What are the established synthetic routes for 1-ethenyl-1H-pyrazole-5-carbaldehyde, and what key reaction conditions are required?

The synthesis of pyrazole carbaldehydes typically involves:

- Vilsmeier-Haack Reaction : Used to introduce formyl groups into pyrazole rings. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via this method using DMF and POCl₃ .

- Nucleophilic Substitution : Substitution of chloro or other leaving groups with ethenyl moieties. K₂CO₃ is often employed as a base in polar aprotic solvents (e.g., DMF or acetone) to facilitate the reaction .

- Sonogashira Coupling : For introducing alkynyl groups, though this may require subsequent modifications to achieve the ethenyl substituent. Pd catalysts and CuI are common reagents .

Q. How can spectroscopic techniques (NMR, FTIR, MS) be optimized to characterize this compound?

- ¹H NMR : Focus on diagnostic peaks:

- Aldehyde proton: ~9.8–10.2 ppm (singlet).

- Ethenyl protons: Two doublets in the 4.5–6.5 ppm range (coupling constant J ≈ 10–17 Hz).

- FTIR : Confirm the aldehyde group via a strong C=O stretch at ~1680–1720 cm⁻¹ and C=C (ethenyl) at ~1600–1650 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks matching the molecular weight (e.g., 138.14 g/mol for this compound) and fragmentation patterns consistent with pyrazole derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives, and what software tools are recommended?

- X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and substituent orientation. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde revealed planar geometry and intermolecular hydrogen bonding .

- Software Tools :

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic addition reactions?

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO energy of the aldehyde group dictates electrophilicity. Substituents like ethenyl may lower LUMO energy, enhancing reactivity toward amines or hydrazines.

- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

- Docking Studies : If targeting biological applications, dock the compound into enzyme active sites (e.g., enoyl-ACP reductase) to predict binding modes .

Q. How can contradictions in spectroscopic and crystallographic data be systematically addressed?

- Case Study : If NMR suggests a planar conformation but crystallography shows non-planarity:

Methodological Recommendations

- Synthesis : Prioritize the Vilsmeier-Haack method for high regioselectivity. Optimize solvent (DMF or POCl₃) and temperature (0–5°C for aldehyde formation) .

- Characterization : Cross-validate NMR data with computational predictions (e.g., ChemDraw NMR simulation) to resolve ambiguities.

- Crystallography : Use high-resolution data (≤0.8 Å) and SHELXL's TWIN/BASF commands for twinned crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.